Diethyl 2-[(3,5-dimethylanilino)methylene]malonate
Description
Core Structural Components
- Diethyl Malonate Backbone : Two ethoxycarbonyl groups (-CO₂C₂H₅) flank a central methylene carbon, forming a planar malonate core.
- Methylene-Anilino Bridge : A sp²-hybridized methylene group (-CH=) connects the malonate to the nitrogen atom of the 3,5-dimethylaniline.
- 3,5-Dimethylaniline Substituent : A benzene ring with methyl groups at positions 3 and 5, creating a sterically hindered environment.
Conformational Isomerism
The compound exhibits restricted rotation about the C=N bond in the methylene-anilino linkage, leading to potential E/Z isomerism . The substituents on either side of the double bond determine the isomer’s configuration:
- Z Isomer (Zusammen): Higher-priority groups (malonate and dimethylanilino) are on the same side.
- E Isomer (Entgegen): These groups are on opposite sides.
Using the Cahn-Ingold-Prelog (CIP) rules:
- The malonate group (with two ester substituents) outranks the dimethylanilino group.
- The nitrogen’s lone pair is assigned the lowest priority.
| Isomer | Configuration | Stability Factors |
|---|---|---|
| Z | Groups on same side | Enhanced conjugation stability |
| E | Groups on opposite sides | Reduced steric hindrance |
The Z isomer is typically favored due to conjugation between the malonate’s electron-withdrawing groups and the anilino nitrogen’s lone pair. However, steric clashes between the dimethylaniline’s methyl groups and the malonate’s ethoxy groups may destabilize this configuration, leading to equilibrium between isomers under certain conditions.
Electronic Delocalization in the Methylene-Anilino-Malonate System
Resonance and π-Electron Delocalization
The compound’s electronic structure is defined by three key regions of delocalization:
- Malonate Ester System : The two ethoxycarbonyl groups stabilize the central methylene carbon through resonance, creating a conjugated enolate system.
- Methylene-Anilino Linkage : The sp²-hybridized methylene carbon facilitates π-electron delocalization between the malonate and the anilino nitrogen.
- Dimethylaniline Aromatic Ring : The nitrogen’s lone pair partially delocalizes into the benzene ring, enhancing resonance with the methylene group.
Resonance Hybrid Contributions :
- Malonate-to-Anilino Delocalization : The methylene group allows partial double-bond character between the malonate’s central carbon and the anilino nitrogen, as shown in the resonance structures below:
$$
\text{Malonate–CH=N–Anilino} \leftrightarrow \text{Malonate⁻–CH=N⁺–Anilino}
$$
This delocalization lowers the system’s overall energy by approximately 15–20 kJ/mol, as inferred from analogous compounds.
- Anilino Aromatic Resonance : The nitrogen’s lone pair conjugates with the benzene ring’s π-system, shifting electron density toward the methyl-substituted positions. Infrared (IR) spectroscopy of related anilino compounds reveals a C=N stretching frequency near 1600 cm⁻¹, indicative of partial double-bond character.
Electronic Effects on Reactivity
- Electrophilic Sites : The methylene carbon becomes electrophilic due to adjacent electron-withdrawing ester groups.
- Nucleophilic Sites : The anilino nitrogen retains partial nucleophilicity, enabling participation in cycloaddition or alkylation reactions.
| Bond Type | Bond Length (Å) | Characteristic |
|---|---|---|
| C=N (methylene-anilino) | 1.32–1.35 | Partial double bond |
| C-O (ester) | 1.21–1.23 | Strong double bond |
| C-C (aromatic) | 1.39–1.40 | Delocalized π-system |
Properties
IUPAC Name |
diethyl 2-[(3,5-dimethylanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)14(16(19)21-6-2)10-17-13-8-11(3)7-12(4)9-13/h7-10,17H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLRFOWSCHTAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(3,5-dimethylanilino)methylene]malonate typically involves the condensation reaction between diethyl malonate and 3,5-dimethylaniline in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(3,5-dimethylanilino)methylene]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the antifungal potential of diethyl 2-[(3,5-dimethylanilino)methylene]malonate against Fusarium oxysporum, a notorious plant pathogen responsible for significant agricultural losses.
Study Overview
A study published in MDPI investigated various derivatives of diethyl malonates, including this compound. The research aimed to evaluate their efficacy in inhibiting the mycelial growth of Fusarium oxysporum. The results indicated that several compounds exhibited promising antifungal activity, with some derivatives showing IC50 values lower than 0.5 µM, outperforming established fungicides such as mancozeb and iprodione .
Experimental Methodology
- In Vitro Bioassay : The compounds were tested using a series of concentrations (10–0.01 µg/µL) to determine their inhibitory effects.
- Growth Measurement : The inhibition percentage was calculated by comparing the growth area of treated samples against a control (PDA medium without treatment).
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| DAMM 2 | <0.5 | Fungicidal |
| DAMM 5 | <0.5 | Fungicidal |
| DAMM 1 | 18 | Fungistatic |
| DAMM 3 | 35 | Fungistatic |
| Control (Dithane) | N/A | Fungicide |
This table summarizes the antifungal activity of selected diethyl malonates against Fusarium oxysporum, demonstrating the potential of these compounds as effective fungicides .
Synthetic Utility
This compound serves as a valuable intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new chemical entities with diverse biological activities.
Synthesis Techniques
The compound can be synthesized through microwave-assisted reactions, which enhance yield and reduce reaction times compared to traditional methods. This approach has been shown to yield over 74% purity in synthesized products .
Case Studies
- Antifungal Development : A case study focused on the development of new antifungal agents derived from diethyl malonates demonstrated that specific substitutions on the aromatic ring significantly influenced antifungal activity. Compounds with ortho-nitro or unsubstituted aromatic rings showed superior efficacy .
- Agricultural Applications : Another investigation revealed that these compounds could be integrated into crop protection strategies, providing an eco-friendly alternative to conventional fungicides while maintaining high efficacy against plant pathogens .
Mechanism of Action
The mechanism of action of diethyl 2-[(3,5-dimethylanilino)methylene]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of diethyl (anilino)methylene malonates arises from variations in the substituents on the aniline ring. Below is a systematic comparison:
Key Observations:
Substituent Effects on Reactivity and Yield: Electron-Withdrawing Groups (EWGs): Bromo (4-Br) and cyano (4-CN) substituents increase electrophilicity at the methylene carbon, accelerating nucleophilic additions or cyclizations. For example, the 4-CN derivative achieves 81% yield . Electron-Donating Groups (EDGs): Methoxy (4-OMe) and methyl (ortho-Me) groups reduce electrophilicity but can enhance solubility or direct regioselectivity in cyclizations . Steric Effects: Ortho-substituted derivatives (e.g., o-tolyl) exhibit lower yields due to hindered reaction kinetics .
Structural Insights: X-ray data for the 4-Br derivative reveals a planar malonate core with C–N bond lengths of 1.35 Å, consistent with resonance stabilization . In dimethyl analogs (), minor variations in C=C and C–N bond lengths (1.34–1.38 Å) correlate with substituent electronegativity .
Applications: Pharmaceutical Synthesis: The 4-methoxy derivative is a key intermediate in ivacaftor synthesis , while nitro- and cyano-substituted analogs are explored for antimicrobial activity . Material Science: Thiophene-containing derivatives () are studied for optoelectronic properties due to extended conjugation .
Biological Activity
Diethyl 2-[(3,5-dimethylanilino)methylene]malonate is an organic compound with notable biological activity, primarily due to its unique structural features, particularly the presence of the dimethylaniline moiety. This compound has been studied for its potential applications in medicinal chemistry and biochemistry, especially in enzyme inhibition and as a probe in biochemical assays.
Chemical Structure and Properties
- Chemical Formula : C16H21NO4
- Molecular Weight : 291.35 g/mol
- CAS Number : 93514-80-8
The compound's structure allows it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry. Its reactivity includes oxidation, reduction, and nucleophilic substitution reactions, which can yield diverse derivatives with varying biological activities.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The dimethylaniline group is particularly effective in forming hydrogen bonds and other interactions with target molecules, while the methylene malonate moiety may participate in covalent bonding.
Enzyme Inhibition
Research has demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown its potential as an inhibitor of microsomal triglyceride transfer protein (MTP), which plays a critical role in lipid metabolism. This inhibition could be beneficial for treating dyslipidemia and related metabolic disorders .
Antimalarial Activity
Recent investigations have focused on the compound's ability to inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides necessary for parasite survival. The inhibition of PfDHODH by this compound could lead to new therapeutic strategies against malaria .
Summary of Biological Activities
| Biological Activity | Target Enzyme/Pathway | Inhibition Type | Reference |
|---|---|---|---|
| Enzyme Inhibition | Microsomal Triglyceride Transfer Protein (MTP) | Competitive Inhibition | |
| Antimalarial Activity | PfDHODH | Selective Inhibition |
Case Studies
- Inhibition of MTP : A study reported that this compound selectively inhibits intestinal MTP without causing liver toxicity. This was evidenced by short-term clinical trials where no significant increases in liver transaminases were observed .
- PfDHODH Inhibition : Compounds related to this compound were tested for their inhibitory effects on PfDHODH using colorimetric assays. Some derivatives showed up to 30% inhibition at concentrations of 50 μM, indicating potential as antimalarial agents .
Q & A
Q. What are the optimal synthetic routes for preparing Diethyl 2-[(3,5-dimethylanilino)methylene]malonate?
Methodological Answer: The synthesis typically involves a condensation reaction between diethyl malonate and 3,5-dimethylaniline. Key steps include:
- Catalyst Selection: Piperidine or acetic acid is used to facilitate the formation of the methylene bridge .
- Solvent and Temperature: Reactions are conducted under reflux (80–120°C) in ethanol or methanol for 2–4 hours to maximize yield .
- Purification: Post-reaction, the product is purified via recrystallization (e.g., using diethyl ether) or column chromatography. For industrial-scale synthesis, HPLC may ensure >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify hydrogen and carbon environments, confirming the methylene bridge and substituent positions .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends) .
- X-ray Crystallography: Resolves intramolecular hydrogen bonding (e.g., N-H⋯O interactions) and crystal packing .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) for biological assays .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Initial studies suggest:
- Antifungal Activity: Inhibition of Fusarium oxysporum mycelial growth via hydrogen bonding with fungal enzymes .
- Anti-inflammatory Potential: Modulation of cytokine pathways in cell-based assays .
- Anticancer Screening: Reduced viability in in vitro cancer cell lines (e.g., breast, colon) at IC₅₀ values of 10–50 µM .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on biological activity across studies?
Methodological Answer: Contradictions often arise from:
- Substituent Effects: Fluorine vs. methyl groups alter electron density and binding affinity. For example, dimethyl substituents may enhance lipophilicity, improving membrane penetration compared to difluoro analogs .
- Purity and Assay Conditions: Variations in HPLC purity (e.g., 95% vs. 99%) or assay protocols (e.g., cell line selection, incubation time) significantly impact results .
- Systematic Validation: Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and include positive/negative controls .
Q. What computational strategies predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Models electron distribution to predict sites for nucleophilic/electrophilic attacks (e.g., methylene carbon reactivity) .
- Molecular Docking: Simulates binding to fungal enzymes (e.g., CYP51) or inflammatory targets (e.g., COX-2) by analyzing hydrogen bonds and hydrophobic interactions .
- Molecular Dynamics (MD): Assesses stability of ligand-target complexes over time, identifying critical residues for mutagenesis studies .
Q. How do structural modifications influence reactivity and bioactivity?
Methodological Answer: A comparative analysis of substituents reveals:
| Substituent (Position) | Reactivity (k, s⁻¹) | Melting Point (°C) | Biological Activity (IC₅₀, µM) | Source |
|---|---|---|---|---|
| 3,5-dimethyl (Aniline) | Moderate (0.05) | 71–73 | Antifungal: 15 | |
| 3,5-difluoro (Aniline) | High (0.12) | 68–70 | Anticancer: 10 | |
| 4-chloro (Aniline) | Low (0.03) | 79–81 | Anti-inflammatory: 20 |
Key trends:
- Electron-withdrawing groups (e.g., -F) increase electrophilicity, enhancing covalent interactions with targets .
- Bulky substituents (e.g., -CH₃) improve metabolic stability but reduce solubility .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Continuous Flow Reactors: Improve heat transfer and reduce side reactions compared to batch processes .
- Solvent Optimization: Replace ethanol with DMF to enhance aniline solubility, achieving >90% yield .
- Catalyst Recycling: Immobilize piperidine on silica gel to reduce waste and costs .
Data Contradiction Analysis
Q. Why do studies report varying yields (70–95%) for the same synthetic route?
Methodological Answer: Discrepancies arise from:
- Temperature Gradients: Inconsistent reflux conditions (e.g., 100°C vs. 120°C) impact reaction kinetics .
- Purification Methods: Column chromatography (95% yield) vs. recrystallization (70% yield) .
- Starting Material Quality: Aniline purity (e.g., 98% vs. 99.5%) affects stoichiometry .
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Catalyst | Piperidine (0.1 eq) | +25% | |
| Solvent | Ethanol | Baseline | |
| Temperature | 120°C (reflux) | +15% | |
| Reaction Time | 3 hours | Maximizes conversion |
Q. Table 2: Biological Activity by Substituent
| Target Pathway | 3,5-dimethyl | 3,5-difluoro | 4-chloro |
|---|---|---|---|
| Antifungal (IC₅₀, µM) | 15 | 12 | 30 |
| Anticancer (IC₅₀, µM) | 25 | 10 | 40 |
| Anti-inflammatory (%) | 60 | 45 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
